An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methylbenzoic acid
An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-fluoro-3-methylbenzoic acid, a halogenated aromatic carboxylic acid, represents a key building block in the landscape of medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a methyl group on the benzoic acid core—offers a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups modulates the electronic properties, lipophilicity, and reactivity of the molecule, making it an attractive starting material for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this important chemical entity.
Physicochemical Properties
Understanding the physicochemical properties of 6-Bromo-2-fluoro-3-methylbenzoic acid is crucial for its application in synthesis and drug design. While experimental data for this specific isomer is not extensively available in the public domain, we can infer its properties based on data from closely related compounds and computational predictions.
| Property | Value | Source |
| CAS Number | 743466-98-0 | |
| Molecular Formula | C₈H₆BrFO₂ | |
| Molecular Weight | 233.03 g/mol | |
| Predicted XlogP | 2.6 | |
| Monoisotopic Mass | 231.95352 Da | |
| Predicted Boiling Point | 266.2 ± 40.0 °C (Predicted) | |
| Predicted Density | 1.506 ± 0.06 g/cm³ (Predicted) |
Note: Some properties are predicted and should be confirmed by experimental analysis.
Synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid
Hypothetical Synthesis Workflow
Caption: A potential synthetic workflow for 6-Bromo-2-fluoro-3-methylbenzoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a suggested starting point and may require optimization.
1. Bromination of 2-Fluoro-3-methylbenzoic acid:
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Rationale: Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto an aromatic ring. The choice of brominating agent and catalyst is crucial for achieving the desired regioselectivity. The fluorine and carboxylic acid groups are deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these directing effects will influence the position of bromination.
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-methylbenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
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Add a catalytic amount of iron(III) bromide (FeBr₃) or use N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid.
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Slowly add bromine (Br₂) (1.1 equivalents) dropwise to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature or gentle heat (40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess bromine.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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2. Purification:
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Rationale: The crude product will likely contain a mixture of isomers and unreacted starting material. Purification is essential to isolate the desired 6-bromo isomer.
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Procedure:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
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Alternatively, column chromatography on silica gel using a gradient of hexane and ethyl acetate can be employed for more efficient separation of isomers.
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Characterize the purified product by NMR, IR, and mass spectrometry to confirm its structure and purity.
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Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electronic effects of the bromine, fluorine, and carboxylic acid substituents.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be particularly informative regarding the substitution pattern.
Expected Infrared (IR) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
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O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
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C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.
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C-Br stretch: Typically observed in the fingerprint region, around 500-600 cm⁻¹.
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C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
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Aromatic C-H stretch: Above 3000 cm⁻¹.
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Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion peak (M and M+2 in approximately a 1:1 ratio) is expected.
Reactivity and Chemical Behavior
The reactivity of 6-Bromo-2-fluoro-3-methylbenzoic acid is dictated by its functional groups: the carboxylic acid, the aromatic ring, and the halogen substituents.
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Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
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Aromatic Ring: The electron-withdrawing nature of the fluorine, bromine, and carboxylic acid groups deactivates the ring towards further electrophilic substitution.
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Bromine Atom: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This makes the molecule a valuable building block for synthesizing more complex structures.
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Fluorine Atom: The fluorine atom is generally unreactive towards nucleophilic substitution on the aromatic ring but its strong electron-withdrawing effect influences the overall reactivity of the molecule.
Caption: Key reaction pathways for 6-Bromo-2-fluoro-3-methylbenzoic acid.
Applications in Drug Discovery and Materials Science
Halogenated benzoic acids are privileged scaffolds in medicinal chemistry due to their ability to form favorable interactions with biological targets and improve pharmacokinetic properties.
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Drug Discovery: The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further chemical modification. This compound can serve as a starting material for the synthesis of inhibitors for various enzymes or ligands for receptors. Substituted benzoic acids are known to be key components in drugs for treating cancer, inflammation, and infectious diseases.[1][2][3]
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Materials Science: The rigid aromatic core and the potential for derivatization make this molecule a candidate for the synthesis of novel polymers, liquid crystals, and other functional materials.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 6-Bromo-2-fluoro-3-methylbenzoic acid. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from similar compounds.
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General Hazards: Likely to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
6-Bromo-2-fluoro-3-methylbenzoic acid is a valuable and versatile building block with significant potential in both drug discovery and materials science. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the synthesis of complex and novel molecules. While a comprehensive experimental dataset for this specific compound is still emerging, this guide provides a solid foundation of its predicted properties, potential synthetic routes, and likely applications, serving as a valuable resource for researchers in the field. Further experimental investigation is warranted to fully elucidate the properties and unlock the full potential of this intriguing molecule.
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